N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
Description
N-{4-[(2-Oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a 1,3-oxazole moiety. The oxazole ring is substituted at the 4-position with a carbamoyl group derived from 2-oxothiolan-3-amine.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S/c19-10(8-5-14-2-3-15-8)18-13-17-9(6-22-13)11(20)16-7-1-4-23-12(7)21/h2-3,5-7H,1,4H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYFZGVRLMNJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, pyrazine carboxylic acid, and oxazole derivatives. The synthesis could involve:
Formation of the tetrahydrothiophene ring: This might be achieved through cyclization reactions under acidic or basic conditions.
Attachment of the pyrazine moiety: This could involve amide bond formation using coupling reagents like EDCI or DCC.
Formation of the oxazole ring: This might be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives differ in substituents on the oxazole/thiazole rings or the pyrazine core. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (e.g., in ) increase hydrophilicity and LogP, while chlorine substituents () enhance lipophilicity and membrane permeability.
- Heterocyclic Core Variations : Thiazole analogs () exhibit similar hydrogen-bonding patterns to oxazole derivatives but may differ in metabolic stability.
- Bioactivity Trends : Pyrazine-thiazole hybrids (e.g., ) are often explored for antimicrobial or enzyme inhibition roles, while triazolopyrazine derivatives () target specific enzymes like kinases.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3-oxazol-2-yl core via cyclization of a β-ketoamide precursor under acidic or thermal conditions.
- Step 2: Introduction of the 2-oxothiolan-3-yl carbamoyl group using carbodiimide coupling agents (e.g., EDCI·HCl) with HOBt as an activating agent in anhydrous DMF .
- Step 3: Final coupling of the pyrazine-2-carboxamide moiety under controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions.
Key Considerations: Optimize solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield (typically 50–70% after purification via column chromatography or recrystallization) .
Advanced: How can computational chemistry enhance reaction optimization for this compound’s synthesis?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for key steps like carbamoyl coupling .
- Solvent Effects: Simulate solvent interactions (via COSMO-RS) to predict optimal reaction media, reducing trial-and-error experimentation.
- Catalyst Screening: Virtual screening of organocatalysts or metal complexes to accelerate rate-limiting steps, such as oxazole ring formation .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the oxazole and thiolan rings. Key signals: oxazole C-H (~δ 8.2 ppm), thiolan carbonyl (~δ 170 ppm) .
- HPLC-PDA/MS: Assess purity (>95%) and detect trace byproducts (e.g., unreacted pyrazine intermediates).
- X-ray Crystallography: Resolve ambiguous stereochemistry in the thiolan moiety, critical for SAR studies .
Advanced: How can researchers address contradictory bioactivity data in antimicrobial assays?
Answer:
- Strain-Specific Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels to identify selectivity trends.
- Membrane Permeability Assays: Use fluorescence-based techniques (e.g., SYTOX Green uptake) to differentiate bactericidal effects from passive diffusion limitations .
- Metabolomic Profiling: Compare metabolite changes in treated vs. untreated microbial cultures to pinpoint target pathways (e.g., folate synthesis inhibition) .
Basic: What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory Activity: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: What experimental strategies can elucidate the mechanism of action for this compound?
Answer:
- Target Deconvolution: Employ affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout: Generate gene-knockout cell lines (e.g., lacking suspected targets like PI3K) to confirm on-target effects.
- Molecular Dynamics Simulations: Model ligand-protein interactions (e.g., with thiolan-binding pockets) to guide mutagenesis studies .
Basic: How can solubility challenges in aqueous bioassays be mitigated?
Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (<1% DMSO) to maintain compound stability.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the pyrazine ring for enhanced solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes to improve bioavailability .
Advanced: How should structure-activity relationship (SAR) studies focus on the oxazole-thiolan substructure?
Answer:
- Oxazole Modifications: Synthesize analogs with methyl (electron-donating) vs. nitro (electron-withdrawing) substituents to assess electronic effects on bioactivity .
- Thiolan Ring Expansion: Replace the 5-membered thiolan with a 6-membered thiane to evaluate conformational flexibility impacts .
- Carbamoyl Isosteres: Substitute the carbamoyl linker with sulfonamide or urea groups to probe hydrogen-bonding requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
